
Ret-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-15 is a rearranged during transfection (RET) kinase inhibitor. It is primarily used in cancer research due to its ability to inhibit the RET kinase, which is involved in various types of cancers . The compound has a molecular weight of 496.56 and a chemical formula of C27H28N8O2 .
Méthodes De Préparation
The preparation of Ret-IN-15 involves synthetic routes that are detailed in patent WO2021115457A1. The synthesis typically involves the formation of pyrazolo[1,5-a]pyridine compounds . The reaction conditions and specific steps are proprietary and detailed in the patent, which includes the use of various reagents and catalysts to achieve the desired product .
Analyse Des Réactions Chimiques
Ret-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ret-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and its effects on various chemical pathways.
Biology: Helps in understanding the role of RET kinase in cellular processes and its implications in diseases.
Medicine: Primarily used in cancer research to study its effects on cancer cells and its potential as a therapeutic agent.
Industry: Used in the development of new drugs and therapeutic agents targeting RET kinase.
Mécanisme D'action
Ret-IN-15 exerts its effects by inhibiting the RET kinase, which is involved in cell growth and differentiation. The inhibition of RET kinase leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival . The molecular targets of this compound include the ATP-binding site of the RET kinase, which prevents the phosphorylation and activation of the kinase .
Comparaison Avec Des Composés Similaires
Ret-IN-15 is unique compared to other RET inhibitors due to its specific structure and high potency. Similar compounds include:
Pralsetinib: Another selective RET inhibitor used in cancer treatment.
Selpercatinib: A selective RET inhibitor with a similar mechanism of action.
Cabozantinib: A multikinase inhibitor that also targets RET but with less specificity
This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C27H28N8O2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
6-(2-hydroxyethylamino)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H28N8O2/c1-37-26-5-2-18(11-31-26)14-34-22-9-23(34)17-33(16-22)25-4-3-19(12-30-25)24-8-21(29-6-7-36)15-35-27(24)20(10-28)13-32-35/h2-5,8,11-13,15,22-23,29,36H,6-7,9,14,16-17H2,1H3 |
Clé InChI |
AQPXVJXVPSNQAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


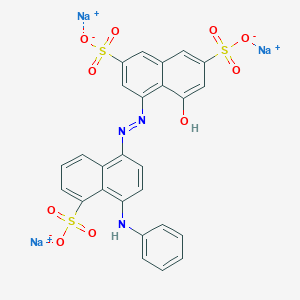
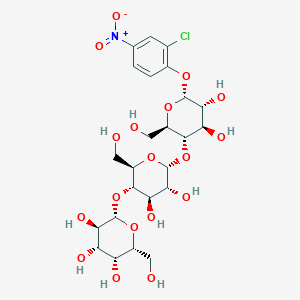
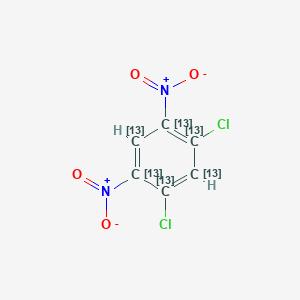
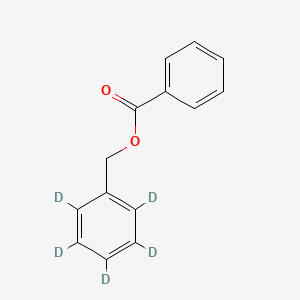
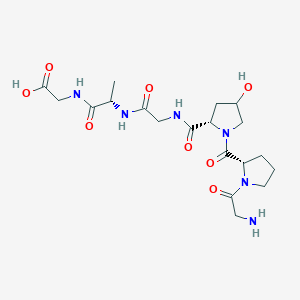
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B12400467.png)
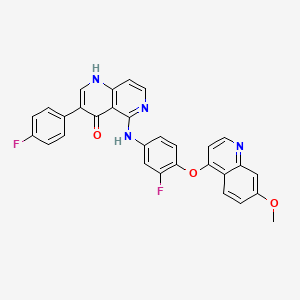
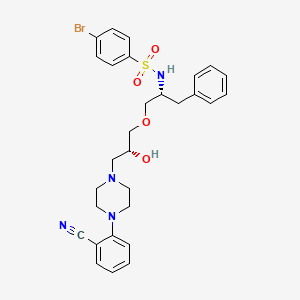

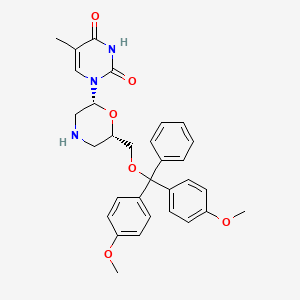

![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
